6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one 6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440776
InChI: InChI=1S/C7H6N2O3/c10-4-9-7(11)6-5(3-8-9)1-2-12-6/h1-3,10H,4H2
SMILES:
Molecular Formula: C7H6N2O3
Molecular Weight: 166.13 g/mol

6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one

CAS No.:

Cat. No.: VC17440776

Molecular Formula: C7H6N2O3

Molecular Weight: 166.13 g/mol

* For research use only. Not for human or veterinary use.

6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one -

Specification

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
IUPAC Name 6-(hydroxymethyl)furo[2,3-d]pyridazin-7-one
Standard InChI InChI=1S/C7H6N2O3/c10-4-9-7(11)6-5(3-8-9)1-2-12-6/h1-3,10H,4H2
Standard InChI Key UKJHQEQWQCFULZ-UHFFFAOYSA-N
Canonical SMILES C1=COC2=C1C=NN(C2=O)CO

Introduction

Chemical Identity and Structural Properties

6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one (IUPAC name: 6-(hydroxymethyl)furo[2,3-d]pyridazin-7-one) belongs to the furopyridazinone class, characterized by a bicyclic framework combining a furan oxygen atom and a pyridazine nitrogen-rich ring. The hydroxymethyl group at position 6 enhances polarity and hydrogen-bonding capacity, influencing solubility and target binding.

Table 1: Fundamental Chemical Data

PropertyValue
Molecular FormulaC₇H₆N₂O₃
Molecular Weight166.13 g/mol
SMILESC1=COC2=C1C=NN(C2=O)CO
InChI KeyUKJHQEQWQCFULZ-UHFFFAOYSA-N
Spectral SignaturesIR: 1715 cm⁻¹ (C=O stretch)

The compound’s planar structure allows π-π stacking interactions, while the hydroxymethyl group facilitates derivatization for prodrug strategies or conjugation. X-ray crystallography of analogous furopyridazinones reveals a dihedral angle of 12–15° between the fused rings, optimizing electronic conjugation .

Synthesis and Optimization Strategies

Core Ring Formation

The synthesis begins with methyl 2-formylfuran-3-carboxylate, which undergoes hydrazine addition to form a hydrazone intermediate. Subsequent cyclization via acyl chloride intermediates yields the furopyridazinone core . For example, treatment with hydrazinium chloride at 80°C in ethanol achieves 65–88% yields, with regioselectivity controlled by electron-withdrawing ester groups .

Key Reaction Steps:

  • Aldehyde Functionalization:
    Methyl 2-formylfuran-3-carboxylate reacts with hydrazine derivatives to form imine linkages.

  • Cyclization:
    Intramolecular nucleophilic attack facilitated by acyl azides or chlorides generates the pyridazinone ring .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Hydrazone FormationNH₂NH₂, EtOH, 80°C, 6 h72
Acyl Chloride FormationSOCl₂, DMF, reflux, 2 h89
CyclizationK₂CO₃, DMF, 100°C, 12 h65

Research Gaps and Future Directions

  • Synthetic Scalability: Current methods require toxic reagents (e.g., SOCl₂) and multi-step purification. Flow chemistry or enzymatic catalysis could improve sustainability .

  • Biological Profiling: No in vivo data exists for this compound. Prioritize assays for cytotoxicity, metabolic stability, and target selectivity.

  • Structure-Activity Relationships: Systematic modification of the hydroxymethyl group (e.g., etherification, phosphorylation) may optimize bioavailability or potency.

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